molecular formula C14H9ClN4O2 B1418684 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1030089-58-7

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1418684
M. Wt: 300.7 g/mol
InChI Key: KHJBPAUPZCPFAM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as CPT) is a novel compound that has been studied for its potential applications in the fields of pharmaceuticals, biochemistry, and molecular biology. CPT is a heterocyclic compound that consists of a four-membered ring of three nitrogen and one carbon atoms, with a chlorine substituent at the fourth position, and a pyridine ring at the fifth position of the ring. CPT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-cancer activities.

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Compounds related to 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antioxidant and antiradical activities (Bekircan et al., 2008).

Antimicrobial Activity

  • A series of triazole derivatives, including structures similar to the compound , have demonstrated moderate antimicrobial activity (Komsani et al., 2015).

Unusual Cyclocondensation Reactions

  • Research has been conducted on the reactivity of related triazole compounds in multicomponent reactions, leading to the formation of unique furanone derivatives (Sakhno et al., 2011).

Synthesis of Novel Derivatives

  • New triazole compounds containing pyridine moieties have been synthesized and characterized, broadening the scope of chemical derivatives in this category (Kumar and Mashelkar, 2007).

Crystal Structure and Analysis

  • The molecular and crystalline structures of similar triazole compounds have been studied, providing insight into the intermolecular interactions and potential applications (Pokhodylo et al., 2022).

Synthesis for Biological Assessment

  • Fused heterocyclic 1,2,4-triazoles, including compounds related to the target compound, have been synthesized and evaluated for their potential biological properties (Karpina et al., 2019).

properties

IUPAC Name

1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-3-5-11(6-4-10)19-13(9-2-1-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJBPAUPZCPFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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